5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid 5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2173116-06-6
VCID: VC2770918
InChI: InChI=1S/C8H6F3N3O3S/c9-8(10,11)6-12-13-7(18-6)14-2-3(5(16)17)1-4(14)15/h3H,1-2H2,(H,16,17)
SMILES: C1C(CN(C1=O)C2=NN=C(S2)C(F)(F)F)C(=O)O
Molecular Formula: C8H6F3N3O3S
Molecular Weight: 281.21 g/mol

5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid

CAS No.: 2173116-06-6

Cat. No.: VC2770918

Molecular Formula: C8H6F3N3O3S

Molecular Weight: 281.21 g/mol

* For research use only. Not for human or veterinary use.

5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid - 2173116-06-6

Specification

CAS No. 2173116-06-6
Molecular Formula C8H6F3N3O3S
Molecular Weight 281.21 g/mol
IUPAC Name 5-oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C8H6F3N3O3S/c9-8(10,11)6-12-13-7(18-6)14-2-3(5(16)17)1-4(14)15/h3H,1-2H2,(H,16,17)
Standard InChI Key VLTSBLMMSCKIRM-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)C2=NN=C(S2)C(F)(F)F)C(=O)O
Canonical SMILES C1C(CN(C1=O)C2=NN=C(S2)C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Properties

Basic Information

5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid is a heterocyclic organic compound with multiple functional groups. This compound is registered with the Chemical Abstracts Service (CAS) under the registry number 2173116-06-6, providing a unique identifier for research and cataloging purposes . The compound appears in chemical catalogs under reference numbers such as 3D-YLD11606, though it is worth noting that as of April 2025, this particular product is listed as discontinued by at least one supplier . The discontinuation status may indicate either manufacturing challenges, reduced research interest, or replacement by more effective analogs in its intended applications.

Structural Features

The molecular structure of 5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid contains several notable features that contribute to its chemical behavior and potential biological activity. The compound incorporates a pyrrolidine ring with an oxo (ketone) group at the 5-position, creating a lactam functional group. Additionally, the pyrrolidine ring bears a carboxylic acid substituent at the 3-position, which would significantly influence the compound's solubility, acid-base properties, and potential for forming hydrogen bonds in biological systems. The nitrogen at position 1 of the pyrrolidine ring is connected to a 1,3,4-thiadiazole ring that carries a trifluoromethyl group .

Elemental Composition

Based on available data, 5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid has the following elemental composition:

ElementNumber of Atoms
Hydrogen8
Fluorine6
Nitrogen3
Oxygen3
Sulfur3

This elemental composition reflects the complex heterocyclic nature of the compound . The presence of three fluorine atoms as part of the trifluoromethyl group is particularly noteworthy, as this functional group often enhances metabolic stability and membrane permeability in drug candidates.

Synthetic Approaches and Production

General Synthetic Strategies

Structural Analogs and Related Compounds

Pyrrolidine Carboxylic Acid Derivatives

A structural analog of interest is 5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid (CAS: 845546-25-0), which shares the basic pyrrolidine-3-carboxylic acid scaffold but differs in the substituent at the N-1 position . This compound has a molecular weight of 220.22 g/mol and contains a pyridine ring rather than a thiadiazole moiety . The structural similarities between these compounds suggest that they might share certain chemical properties, particularly those related to the pyrrolidine ring and carboxylic acid functionality.

Thiadiazole-Containing Compounds

The thiadiazole component of 5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid is also found in other compounds with potential biological activity. For instance, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl) derivatives have been cataloged in chemical libraries and may serve as useful comparison points . Additionally, compounds containing the 1,3,4-thiadiazole moiety have been widely investigated for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

PositionPotential ModificationExpected Effect
Pyrrolidine 3-positionEster formationImproved membrane permeability
Pyrrolidine 4-positionIntroduction of substituentsAltered receptor binding
Thiadiazole ringReplacement with other heterocyclesModified electronic properties
Trifluoromethyl groupSubstitution with other groupsChanged lipophilicity profile

Such modifications represent theoretical avenues for developing new analogs with potentially improved pharmacological profiles.

Research AreaPotential Application
Pharmaceutical ResearchDrug discovery for infectious diseases
Fluorescent ProbingMolecular imaging and diagnostics
Biochemical StudiesEnzyme inhibition studies
Material ScienceDevelopment of functional materials

These applications are inferred from the catalog classifications of similar compounds and general knowledge of heterocyclic chemistry applications .

Analytical Characterization

Spectroscopic Properties

The characterization of 5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid would typically involve several spectroscopic techniques. Based on standard approaches for similar compounds, key spectroscopic features might include:

  • NMR Spectroscopy: The proton NMR spectrum would display signals for the pyrrolidine ring protons, with characteristic coupling patterns reflecting their spatial relationships. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.

  • Infrared Spectroscopy: Expected absorption bands would include the C=O stretching vibrations of both the lactam and carboxylic acid groups, as well as characteristic bands for the C-F bonds of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak consistent with the molecular weight of the compound, along with fragmentation patterns characteristic of the heterocyclic structure.

Chromatographic Behavior

For purification and analysis, 5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid would likely exhibit chromatographic behavior influenced by both its polar functional groups (carboxylic acid, lactam) and its relatively lipophilic regions (trifluoromethyl group, thiadiazole ring). This dual character might necessitate specialized chromatographic conditions for optimal separation and analysis.

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